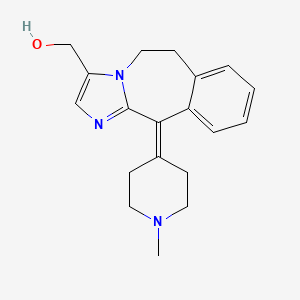
2-Methylfuran-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylfuran-D6 is a deuterated form of 2-Methylfuran, a compound with the molecular formula C5D6O. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various analytical and experimental purposes. This compound is often utilized in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylfuran-D6 typically involves the deuteration of 2-Methylfuran. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2-Methylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylfuran-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylfuran-3,4-dione.
Reduction: Reduction reactions can convert it to 2-Methyltetrahydrofuran.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a palladium catalyst.
Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions
Major Products
Oxidation: 2-Methylfuran-3,4-dione
Reduction: 2-Methyltetrahydrofuran
Substitution: Various substituted furans depending on the reagents used
Scientific Research Applications
2-Methylfuran-D6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a solvent in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Methylfuran-D6 involves its interaction with molecular targets through its furan ring. The deuterium atoms provide stability and allow for precise tracking in experimental studies. In oxidation reactions, the compound forms peroxide radicals, which further decompose into stable aldehydes and cyclic ketones. These reactions are influenced by temperature and pressure, and the products can be analyzed using kinetic simulations and density functional theory (DFT) calculations .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
3-Methylfuran: Another methylfuran isomer with different reactivity and applications.
2,5-Dimethylfuran: A compound with two methyl groups, used as a biofuel and in chemical synthesis
Uniqueness
2-Methylfuran-D6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Its isotopic properties make it particularly valuable in NMR spectroscopy and mass spectrometry, where it serves as an internal standard or tracer .
Properties
Molecular Formula |
C5H6O |
|---|---|
Molecular Weight |
88.14 g/mol |
IUPAC Name |
2,3,4-trideuterio-5-(trideuteriomethyl)furan |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3,2D,3D,4D |
InChI Key |
VQKFNUFAXTZWDK-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


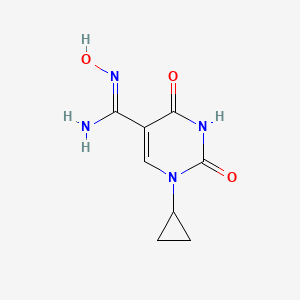
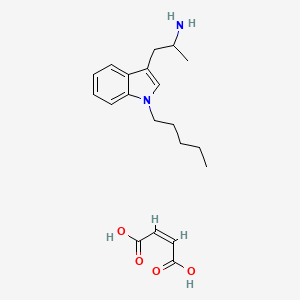
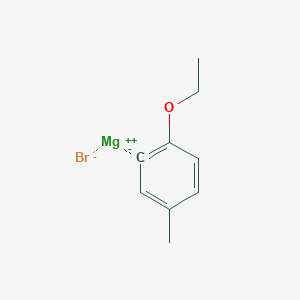
![N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-methanamine](/img/structure/B13439944.png)
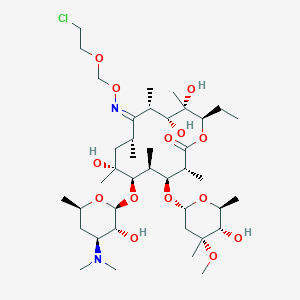
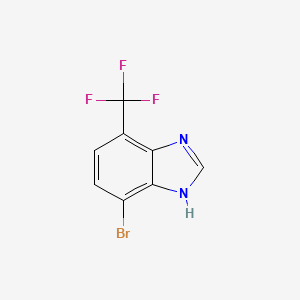
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![N-[(2R,3S)-2-[[(2,4-dichlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]cyclopropanecarboxamide](/img/structure/B13439975.png)
![(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B13439976.png)

![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)
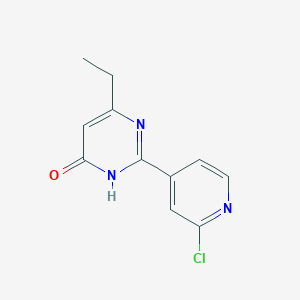
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
